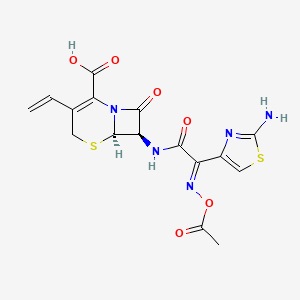
O-Acetyl Cefdinir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Acetyl Cefdinir is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. It is chemically known as (6R,7R)-7-((Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This compound is primarily used in the pharmaceutical industry for the development and validation of analytical methods, as well as in quality control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl Cefdinir involves the acylation of Cefdinir with acetic anhydride. The process typically starts with the preparation of a protected thioester of Cefdinir, followed by acylation to introduce the acetoxyimino side chain . The reaction conditions often include the use of organic bases and water-miscible organic solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The production process is designed to be scalable and efficient, minimizing waste and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
O-Acetyl Cefdinir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
O-Acetyl Cefdinir has a wide range of scientific research applications, including:
Mechanism of Action
O-Acetyl Cefdinir exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition disrupts cell wall synthesis, leading to bacterial cell death. The molecular targets include various PBPs, and the pathways involved are primarily related to cell wall biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Cefdinir: The parent compound of O-Acetyl Cefdinir, known for its broad-spectrum antibacterial activity.
Cephalexin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefixime: A third-generation cephalosporin with a similar structure and antibacterial properties.
Uniqueness
This compound is unique due to its acetoxyimino side chain, which enhances its stability and antibacterial activity compared to its parent compound, Cefdinir . This modification also allows for more precise analytical applications and quality control in the pharmaceutical industry .
Properties
Molecular Formula |
C16H15N5O6S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N5O6S2/c1-3-7-4-28-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-6(2)22)8-5-29-16(17)18-8/h3,5,10,14H,1,4H2,2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1 |
InChI Key |
YRWBNHLWCHTIPN-VINNURBNSA-N |
Isomeric SMILES |
CC(=O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Canonical SMILES |
CC(=O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















